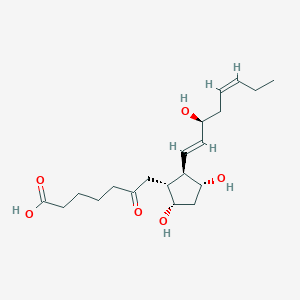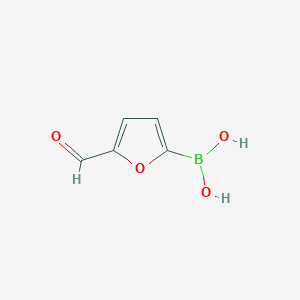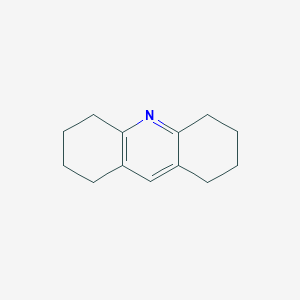
1,2,3,4,5,6,7,8-Octahydroacridine
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octahydroacridine, also known as Octahydroacridine, is a chemical compound with the formula C13H17N . It is a beige crystalline solid .
Synthesis Analysis
The synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine can be achieved through the vapour phase aminocyclization of cyclohexanone with a mixture of formaldehyde and ammonia over mesoporous bimetallic ZnAlMCM-41 (ZnAl-41) molecular sieves . This method is considered eco-friendly and highly selective .Molecular Structure Analysis
The molecular structure of 1,2,3,4,5,6,7,8-Octahydroacridine consists of a cyclic structure with a nitrogen atom incorporated into the ring . The molecular weight of this compound is 187.2808 .Chemical Reactions Analysis
The compound can undergo various reactions to form different products. For instance, it can react with different aldehydes and cycloketones to produce 9-alkyl substituted octahydroacridines and diannelated pyridines .Physical And Chemical Properties Analysis
1,2,3,4,5,6,7,8-Octahydroacridine is a solid at room temperature . It has a molecular weight of 187.28 .Wissenschaftliche Forschungsanwendungen
1. Nonlinear Optics
- Application Summary: 1,2,3,4,5,6,7,8-Octahydroacridine exhibits special optical properties, making it of high interest in the field of nonlinear optics . It is used in the synthesis of organic compounds for nanostructured thin films .
- Methods of Application: The nonlinear optical properties of some new synthesized compounds were evaluated in thin films with nanometric morphology obtained using various methods: Langmuir-Blodgett (LB) thin films, sol-gel deposition, and layer-by-layer deposition .
- Results or Outcomes: The molecular polarizability (α), first-order hyperpolarizabilities (βtot), dipole (μtot), and quadrupole (Q) moments were computed. The NLO efficiency was assessed by the relationship between high (βtot) and low HOMO-LUMO energy gap .
2. Organic Synthesis and Catalysis
- Application Summary: 1,2,3,4,5,6,7,8-Octahydroacridine is used in the highly selective synthesis of octahydroacridine by the vapour phase aminocyclization of cyclohexanone with a mixture of formaldehyde and ammonia over mesoporous bimetallic ZnAlMCM-41 molecular sieves .
- Methods of Application: The synthesis is carried out over mesoporous bimetallic ZnAlMCM-41 molecular sieves as efficient catalysts, which were synthesized by a simple basic hydrothermal method .
- Results or Outcomes: The used ZnAl-41 catalysts were treated by washing and calcination to recover the recyclable catalysts which were then reused in these reactions to study their catalytic abilities .
3. Therapeutic Agents
- Application Summary: Acridine derivatives, including 1,2,3,4,5,6,7,8-Octahydroacridine, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
- Methods of Application: The development of acridine derivatives involves varying the type and position of the substituent on the acridine core . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .
- Results or Outcomes: Numerous acridines with beneficial, biological or photochemical effects have been developed .
4. Alzheimer’s Disease Treatment
- Application Summary: Tacrine, also known as 9-amino-1,2,3,4-tetrahydroacridine, was the first acridine-based drug to be clinically authorized for the treatment of Alzheimer’s disease .
- Methods of Application: Tacrine is administered orally and it works by blocking the action of a certain substance in the brain that breaks down acetylcholine, a substance believed to be essential for thinking and memory .
- Results or Outcomes: Tacrine has been shown to improve cognitive function in some patients with Alzheimer’s disease .
5. DNA Intercalation
- Application Summary: Acridine derivatives, including 1,2,3,4,5,6,7,8-Octahydroacridine, are known to intercalate into double-stranded DNA . This property is primarily responsible for the mode of action of acridine .
- Methods of Application: The planar form of acridine derivatives allows for intercalation into double-stranded DNA, which is fueled by charge transfer and π-stacking interactions . This sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .
- Results or Outcomes: The intercalation of acridine derivatives into DNA has significant impacts on biological processes involving DNA and related enzymes .
6. Antibacterial Agents
- Application Summary: Acridine derivatives, such as Acriflavine and Proflavine, share an acridine-3,6-diamine structural component as a fundamental structural feature . These drugs were among the first to be identified as potent antibacterial agents and are still used as effective disinfectants and antibacterials today .
- Methods of Application: The antibacterial activity of acridine derivatives is primarily due to their ability to intercalate into the DNA of bacteria, disrupting their normal function .
- Results or Outcomes: Acridine derivatives have been shown to be effective against a wide range of bacteria .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCXJIQXTXEQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(CCCC3)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862726 | |
| Record name | Octahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Aldrich MSDS] | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2,3,4,5,6,7,8-Octahydroacridine | |
CAS RN |
1658-08-8 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1658-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001658088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6,7,8-octahydroacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



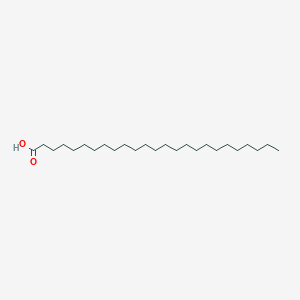
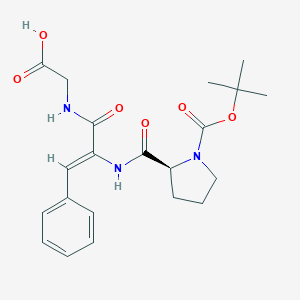
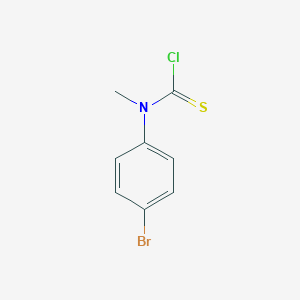
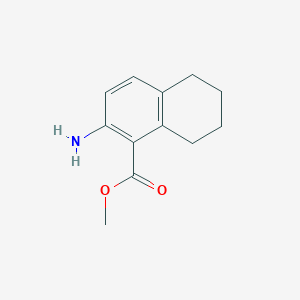
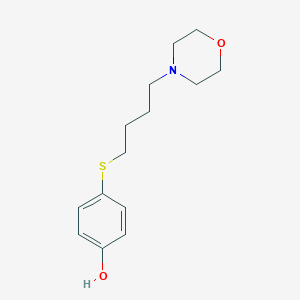
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
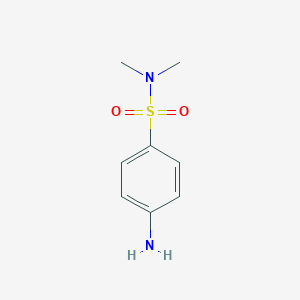
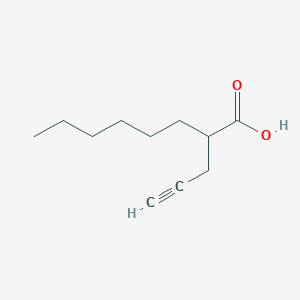
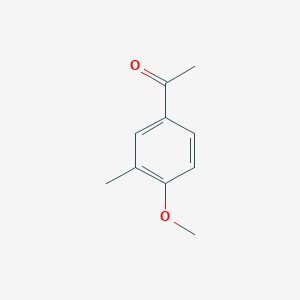
![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
